6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound significant in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid typically involves the protection of the amino group on the indole ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process . Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the indole ring.
Substitution: Boc-protected amino derivatives.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of indole-based biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-((tert-Butoxycarbonyl)amino)-2-pyridinecarboxylic acid: Similar structure with a pyridine ring instead of an indole ring.
N-(tert-Butoxycarbonyl)-6-aminohexanoic acid: Features a hexanoic acid chain instead of an indole ring.
Uniqueness
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid is unique due to its indole ring structure, which is a common motif in many biologically active compounds. This makes it particularly valuable in medicinal chemistry and drug development .
Biological Activity
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid (CAS No. 948015-63-2) is a compound characterized by its indole ring structure, which is prevalent in many biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its utility in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 948015-63-2
The mechanism of action for this compound primarily involves:
- Protection of the Amino Group : The Boc group prevents unwanted side reactions during synthetic processes. Under acidic conditions, this group can be selectively removed to expose the free amino group for further reactions.
- Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthesizing other biologically relevant molecules .
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:
- Indole Derivatives : Indole-based compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa and A549 cells .
Enzyme Inhibition
This compound has shown potential in biochemical research:
- Enzyme Targeting : It is utilized in studies related to enzyme inhibition, particularly in pathways associated with cancer and neurodegenerative diseases. This includes its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease progression .
Neuroprotective Effects
Indole derivatives have been linked to neuroprotective activities:
- Neurodegenerative Disease Research : Compounds similar to this compound are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indole derivatives:
Compound Name | Structure Type | Biological Activity |
---|---|---|
6-Aminoindole-4-carboxylic acid | Indole | Anticancer activity against various cell lines |
N-(tert-butoxycarbonyl)-6-aminohexanoic acid | Aliphatic chain | Used in peptide synthesis and drug formulation |
1H-Indole derivatives | Indole | Enzyme inhibition and potential neuroprotective effects |
Case Studies and Research Findings
Several studies have highlighted the biological relevance of indole derivatives:
- Anticancer Activity Study : A study demonstrated that indole derivatives exhibited significant cytotoxic effects against HeLa cells, with IC50 values ranging from 22–52 μM .
- Enzyme Inhibition Research : Research into enzyme inhibitors derived from indoles has shown promise in targeting pathways related to cancer metastasis and neurodegeneration .
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating diseases such as cancer and neurological disorders .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJJEUIQUAFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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